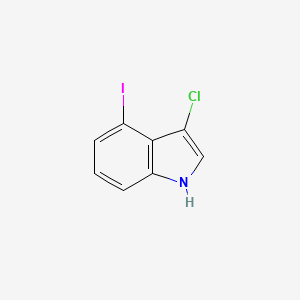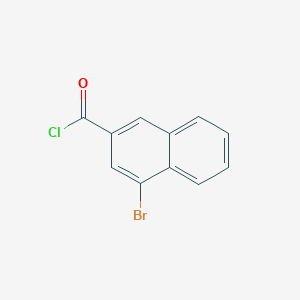
3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone . The final coupling step involves the reaction of the indole derivative with the pyrazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate signaling pathways by binding to receptors or enzymes involved in these pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Indol-3-yl)-N-isopropyl-1H-pyrazole-4-carboxamide
- 2-(1H-Indol-3-yl)ethan-1-ol
- 3-(1H-Indol-5-yl)-1,2,4-oxidizable derivatives
Uniqueness
3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the indole and pyrazole rings, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
827318-51-4 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-(1H-indol-2-yl)-N-propan-2-yl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-9(2)17-15(20)11-8-16-19-14(11)13-7-10-5-3-4-6-12(10)18-13/h3-9,18H,1-2H3,(H,16,19)(H,17,20) |
InChI Key |
CDHCLSCFCOKEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione](/img/structure/B11849240.png)
![tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B11849251.png)
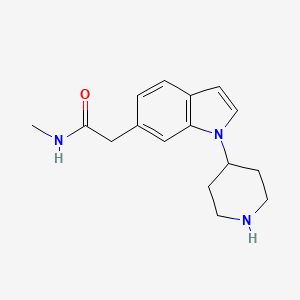
![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone](/img/structure/B11849260.png)
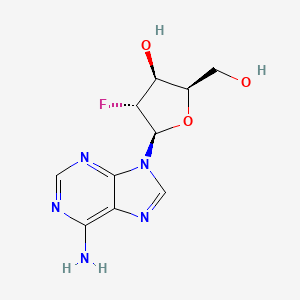

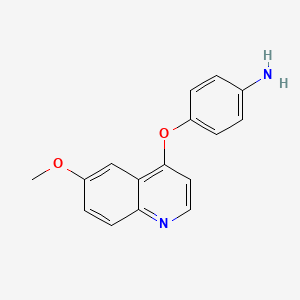
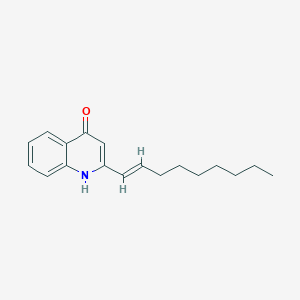

![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)
